molecular formula C11H9N3 B1483176 2-(3-phenyl-1H-pyrazol-4-yl)acetonitrile CAS No. 2098020-86-9

2-(3-phenyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483176
CAS No.: 2098020-86-9
M. Wt: 183.21 g/mol
InChI Key: MQECMNOQGMNKCY-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 2098020-86-9) is a high-value heterocyclic building block with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This compound features a pyrazole core substituted with a phenyl ring and an acetonitrile group, making it a versatile scaffold in medicinal chemistry and drug discovery . Pyrazole derivatives are recognized as privileged structures in pharmaceutical research due to their wide spectrum of biological activities . The structure of this compound makes it a crucial precursor in multicomponent reactions for synthesizing more complex molecules aimed at generating novel antibacterial and antifungal agents . Research indicates that structurally related pyrazole-4-carbonitrile derivatives demonstrate promising intermediate inhibition against Gram-positive bacteria such as Bacillus subtilis and Gram-negative strains including Pseudomonas aeruginosa . Furthermore, its reactive nitrile group (CN) is a key functional handle for further chemical transformations, allowing researchers to generate diverse libraries of compounds for high-throughput screening . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

2098020-86-9

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-(5-phenyl-1H-pyrazol-4-yl)acetonitrile

InChI

InChI=1S/C11H9N3/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14)

InChI Key

MQECMNOQGMNKCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CC#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(3-phenyl-1H-pyrazol-4-yl)acetonitrile with two related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Features
This compound C₁₀H₈N₃ 170.20 Phenyl (position 3) Not Specified Balanced electronic effects, moderate steric bulk
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile C₁₆H₁₂N₃ 259.31 Phenyl (positions 1 & 3) 95% Increased steric hindrance, reduced solubility
2-(1H-Pyrazol-4-yl)acetonitrile C₅H₅N₃ 107.11 None Not Specified High solubility, minimal steric effects

Key Observations:

  • Molecular Weight and Solubility: The unsubstituted pyrazole derivative (C₅H₅N₃) has the lowest molecular weight (107.11 g/mol) and likely higher solubility in polar solvents due to the absence of hydrophobic phenyl groups. In contrast, the diphenyl derivative (259.31 g/mol) exhibits reduced solubility, as noted in its lab-use-only designation .
  • Steric Effects: The mono-phenyl substitution in the target compound balances reactivity and steric accessibility, whereas the diphenyl analog may hinder nucleophilic attacks or binding interactions in drug design .

Electronic Properties and Reactivity

Density functional theory (DFT) studies on analogous pyrazole derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that substituents significantly alter HOMO-LUMO distributions . For instance:

  • HOMO Localization: In phenyl-substituted pyrazoles, HOMO orbitals are concentrated on the aromatic ring, enhancing electrophilic substitution reactivity. The nitrile group lowers LUMO energy, facilitating nucleophilic additions .
  • Diphenyl Derivative: The additional phenyl group in (1,3-diphenyl-1H-pyrazol-4-yl)-acetonitrile introduces electron-withdrawing effects, further stabilizing the LUMO and reducing reactivity toward electrophiles compared to the mono-phenyl compound .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Nitriles or Acetonitrile Derivatives

A common and classical approach to pyrazole derivatives involves the cyclocondensation of hydrazine or substituted hydrazines with acetonitrile-containing precursors or α,β-unsaturated nitriles.

  • General Procedure : Hydrazine hydrate reacts with nitrile-containing substrates under reflux or sonication conditions to afford pyrazole rings bearing acetonitrile substituents. The nitrile group is typically introduced via malononitrile or acetonitrile derivatives.

  • Sonication-Assisted Synthesis : A recent method employs sonication to enhance the cyclization step. For example, a three-step process starts with esterification of carboxylic acids to methyl esters, followed by nucleophilic substitution with sodium hydride and acetonitrile in toluene to yield 3-oxonitrile intermediates. These intermediates then undergo cyclization with hydrazine hydrate in acetic acid under sonication for 1–2 hours, producing pyrazole derivatives including those with phenyl substitutions.

Step Reagents/Conditions Outcome Yield (%)
1 Carboxylic acid + MeOH + conc. H2SO4 reflux (16 h) Methyl ester intermediate 68–81
2 Methyl ester + NaH + acetonitrile in toluene reflux (17 h) 3-Oxonitrile intermediate 80–93
3 3-Oxonitrile + hydrazine hydrate + acetic acid, sonication (1–2 h) Pyrazole derivative (e.g., 2-(3-phenyl-1H-pyrazol-4-yl)acetonitrile) Variable (generally good)

This method is advantageous due to its simplicity, mild conditions, and relatively high yields. The use of sonication accelerates the cyclization step, improving reaction efficiency.

Condensation of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-Carbaldehyde with Malononitrile

Another approach involves the condensation of pyrazole-4-carbaldehyde derivatives with malononitrile in the presence of catalytic bases such as piperidine.

  • Procedure : The reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with malononitrile in ethanol under reflux or at room temperature with piperidine catalyst yields pyrazole acetonitrile derivatives.

  • Reaction Conditions : Heating under reflux for 30 min to 2 h or stirring at room temperature for 4 h leads to the formation of the target compounds, which are isolated by filtration and recrystallization.

Reagents Conditions Product Type Yield (%)
Pyrazole-4-carbaldehyde + malononitrile + catalytic piperidine Reflux in ethanol 30 min – 2 h or room temp 4 h Pyrazole acetonitrile derivatives Moderate to good

This method is well-suited for introducing the acetonitrile group at the 4-position of the pyrazole ring and allows for variation in substituents on the pyrazole ring.

Cyclocondensation of Phenylhydrazine with Acetylenic Ketones

The formation of the pyrazole ring can also be achieved by cyclocondensation of phenylhydrazine with acetylenic ketones, followed by functionalization to introduce the acetonitrile group.

  • Mechanism : Phenylhydrazine reacts with acetylenic ketones in ethanol to form regioisomeric pyrazoles. Subsequent functional group transformations can install the acetonitrile substituent at the 4-position.

  • Regioselectivity : When phenylhydrazine is used, a mixture of regioisomers is obtained, but hydrazine hydrate tends to give a single regioisomer due to hydrogen bonding effects.

Reagents Conditions Outcome Notes
Phenylhydrazine + acetylenic ketones Reflux in ethanol Mixture of regioisomeric pyrazoles Regioselectivity depends on hydrazine type

Q & A

Q. What are the established synthetic routes for 2-(3-phenyl-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach is the condensation of phenylhydrazine derivatives with β-ketonitriles, followed by cyclization under acidic or basic conditions. For example, pyrazole ring formation can be achieved via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones. Optimization may involve adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid for cyclization). Characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} should confirm the pyrazole ring and acetonitrile moiety. Reaction yields can be improved by monitoring intermediates with LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :
  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 7.2–8.0 ppm for phenyl and pyrazole rings) and the methylene group adjacent to the nitrile (δ ~3.8–4.2 ppm). The NH proton in the pyrazole ring may appear as a broad singlet (δ ~10–12 ppm) but is often absent due to tautomerism.
  • IR : Confirm the nitrile group (C≡N stretch at ~2240 cm1^{-1}) and pyrazole N-H (if present, ~3200 cm1^{-1}).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of HCN from the acetonitrile group).
    Cross-validation with computational methods (DFT for NMR chemical shifts) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for confirming tautomeric forms (1H-pyrazole vs. 2H-pyrazole) and substituent positions. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, the NH group in the pyrazole ring may form hydrogen bonds with adjacent molecules, influencing crystal packing. The SHELX suite is preferred for small-molecule refinement due to its robust handling of twinning and high-resolution data .

Q. What strategies address discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes.
  • Step 1 : Re-optimize computational models (e.g., DFT with solvent corrections like PCM for acetonitrile or DMSO).
  • Step 2 : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole NH proton exchange).
  • Step 3 : Compare experimental IR/Raman spectra with scaled DFT vibrational frequencies.
    If contradictions persist, consider alternative conformers or crystal-packing effects using Cambridge Structural Database (CSD) references .

Q. How can researchers design bioactivity studies for this compound, focusing on receptor-ligand interactions?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with known affinity for pyrazole derivatives (e.g., GABAA_A, kinase inhibitors).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on the nitrile group’s role in hydrogen bonding or π-stacking with aromatic residues.
  • In Vitro Assays : Perform competitive binding assays (e.g., fluorescence polarization for kinase inhibition) with positive controls (e.g., staurosporine).
  • SAR Analysis : Synthesize analogs (e.g., replacing phenyl with fluorophenyl) to correlate structural features with activity .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting biological activity data across studies involving pyrazole-acetonitrile derivatives?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, concentration ranges).
  • Meta-Analysis : Normalize data using Z-score transformation and assess reproducibility across ≥3 independent studies.
  • Mechanistic Probes : Use isotopic labeling (e.g., 14C^{14} \text{C}-acetonitrile) to track metabolite interference.
  • Pathway Analysis : Apply RNA-seq or proteomics to identify off-target effects masking primary activity .

Structural and Functional Analogues

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Fukui Functions : Calculate using Gaussian09 at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., nitrile carbon).
  • Molecular Electrostatic Potential (MEP) : Visualize regions of negative potential (nitrile nitrogen) susceptible to protonation.
  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., thiols) via 1H NMR^1 \text{H NMR} to validate computational predictions .

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